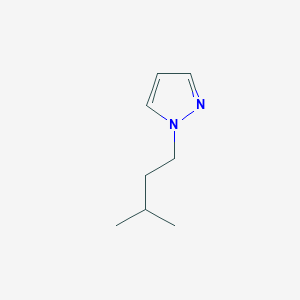

1-Isopentyl-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(3-methylbutyl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2/c1-8(2)4-7-10-6-3-5-9-10/h3,5-6,8H,4,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQCXTQFGXVIBOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN1C=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20618924 | |

| Record name | 1-(3-Methylbutyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20618924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

847818-51-3 | |

| Record name | 1-(3-Methylbutyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20618924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 1 Isopentyl 1h Pyrazole

Established Synthetic Pathways to the 1-Isopentyl-1H-Pyrazole Core

The construction of the this compound scaffold can be achieved through several reliable synthetic strategies, ranging from classical cyclization reactions to modern flow chemistry techniques.

Hydrazine-Based Cyclization Strategies

The most traditional and widely used method for synthesizing the pyrazole (B372694) ring is the cyclocondensation reaction between a hydrazine (B178648) and a 1,3-dicarbonyl compound or its synthetic equivalent. To obtain the 1-isopentyl substituted core, isopentylhydrazine is used as the key building block. The reaction proceeds by condensation to form a hydrazone intermediate, which then undergoes cyclization and dehydration to yield the aromatic pyrazole ring.

The choice of the 1,3-dielectrophile is crucial and can influence reaction conditions. Common substrates include 1,3-diketones, β-ketoaldehydes, and their acetals. For the synthesis of the unsubstituted this compound, precursors like malondialdehyde or 1,1,3,3-tetramethoxypropane (B13500) are suitable. The reaction is typically catalyzed by acid.

Table 1: Examples of Hydrazine-Based Cyclization for Pyrazole Synthesis

| 1,3-Dielectrophile Precursor | Hydrazine Component | Catalyst/Conditions | Product |

|---|---|---|---|

| 1,3-Diketones | Substituted Hydrazines | Acidic (e.g., H₂SO₄) | 1,3,5-Trisubstituted Pyrazoles |

| Chalcones | p-((t-butyl)phenyl)hydrazine | Cu(OTf)₂ in [BMIM-PF₆] | Trisubstituted Pyrazoles |

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) offer a highly efficient pathway for the synthesis of complex pyrazole derivatives in a single step, adhering to the principles of pot, atom, and step economy. These reactions involve the combination of three or more starting materials to form a product that contains portions of all initial reactants.

For the synthesis of a this compound core, a typical MCR could involve the reaction of an aldehyde, a compound with an active methylene (B1212753) group (such as malononitrile (B47326) or a β-ketoester), and isopentylhydrazine. The reaction sequence often involves initial Knoevenagel condensation followed by Michael addition and subsequent cyclization and aromatization. Various catalysts, including bases like piperidine (B6355638) or specialized nanocomposites, can be employed to facilitate these transformations. The versatility of MCRs allows for the creation of highly substituted pyrazole libraries by simply varying the starting components.

Table 2: Overview of Multicomponent Reactions for Pyrazole Synthesis

| No. of Components | Reactants | Catalyst/Solvent | Key Features |

|---|---|---|---|

| Three | Aldehyde, Malononitrile, Hydrazine | Piperidine / Ethanol (B145695) | Rapid assembly of pyrano[2,3-c]pyrazoles |

| Four | Aldehyde, Malononitrile, β-Ketoester, Hydrazine | Nano SiO₂ / H₂O | Green chemistry approach, high yields |

Electrophilic Cyclization Protocols

A powerful method for the regiocontrolled synthesis of pyrazoles involves the electrophilic cyclization of α,β-alkynic hydrazones. This strategy begins with the condensation of isopentylhydrazine with an α,β-alkynic aldehyde or ketone to form the corresponding hydrazone intermediate.

Subsequent treatment with an electrophilic reagent, such as copper(I) iodide (CuI) or molecular iodine (I₂), triggers the cyclization. The activation of the alkyne moiety by the electrophile facilitates a nucleophilic attack from the terminal nitrogen of the hydrazone, leading to the formation of the five-membered pyrazole ring. This method is noted for its high efficiency, tolerance of a wide range of functional groups, and excellent control over regioselectivity.

Table 3: Catalysts and Conditions for Electrophilic Cyclization of α,β-Alkynic Hydrazones

| Catalyst/Reagent | Base/Solvent | Temperature | Product Type |

|---|---|---|---|

| Copper(I) Iodide (CuI) | Triethylamine / Acetonitrile | Reflux | Substituted Pyrazoles |

Flow Chemistry Applications in Synthesis

Flow chemistry has emerged as a valuable technology for the synthesis of pyrazoles, offering significant advantages over traditional batch methods, including enhanced safety, better control over reaction parameters, and improved scalability. Continuous-flow systems can significantly reduce reaction times from hours to minutes.

A common flow-based approach for pyrazole synthesis is a two-stage process. In the first stage, a starting ketone (e.g., acetophenone) is reacted with an acetal (B89532) like N,N-dimethylformamide dimethyl acetal (DMFDMA) at elevated temperature in a coil reactor to form an enaminone intermediate. This intermediate stream is then mixed with a solution of isopentylhydrazine in a second reactor (e.g., a glass mixer-chip), where the cyclization occurs to form the this compound product. This integrated synthesis allows for rapid optimization and production with minimal manual intervention.

Table 4: Representative Parameters for Two-Stage Pyrazole Synthesis in Flow

| Reaction Stage | Reactants | Reactor Type | Temperature | Residence Time |

|---|---|---|---|---|

| Enaminone Formation | Acetophenone (B1666503), DMFDMA | Steel Coil | ~170 °C | ~10 min |

Functionalization and Derivatization Strategies of this compound

While the previous sections focused on constructing the pyrazole core with the isopentyl group already attached to a nitrogen atom, an alternative approach involves the direct functionalization of a pre-existing pyrazole ring.

N-Alkylation and N-Arylation Methods

The direct N-alkylation of pyrazole with an isopentyl electrophile is a straightforward method to synthesize this compound. This reaction typically requires a base to deprotonate the pyrazole N-H, generating a pyrazolide anion that acts as a nucleophile.

A variety of conditions can be employed for this transformation. A common laboratory-scale method involves using potassium carbonate (K₂CO₃) as the base in a solvent like dimethyl sulfoxide (B87167) (DMSO) with an isopentyl halide (e.g., isopentyl bromide). For unsymmetrical pyrazoles, the regioselectivity of alkylation (at N1 versus N2) is a critical consideration, often influenced by steric and electronic factors.

An alternative, milder approach utilizes trichloroacetimidate (B1259523) electrophiles under Brønsted acid catalysis. Isopentyl alcohol can be converted to isopentyl trichloroacetimidate, which then serves as the alkylating agent for the pyrazole ring in the presence of a catalyst like camphorsulfonic acid. This method avoids the need for strong bases and often proceeds under milder conditions.

Table 5: Comparison of N-Alkylation Methods for Pyrazole

| Method | Alkylating Agent | Reagents/Catalyst | Key Advantages |

|---|---|---|---|

| Base-Mediated | Isopentyl Halide | K₂CO₃ / DMSO | Common reagents, well-established |

Formation of Fused Heterocyclic Systems Containing the this compound Moiety

Building upon the functionalized pyrazole core, the synthesis of fused heterocyclic systems represents a key strategy for expanding the chemical space and accessing novel scaffolds. Pyrazolo[3,4-d]triazines and pyrazolo[3,4-b]pyridines are two important classes of fused heterocycles derived from this compound precursors.

The synthesis of the pyrazolo[3,4-d] nih.govbeilstein-journals.orgwikipedia.orgtriazine ring system typically proceeds from an ortho-amino-substituted pyrazole carboxamide or carbonitrile. For the 1-isopentyl series, the key precursor is 5-amino-1-isopentyl-1H-pyrazole-4-carboxamide or the corresponding 4-carbonitrile. The standard method for constructing the fused triazine ring involves the diazotization of the 5-amino group with nitrous acid (generated in situ from sodium nitrite (B80452) and an acid like hydrochloric or acetic acid) at low temperatures. rsc.orgbeilstein-journals.org The resulting diazonium salt undergoes spontaneous intramolecular cyclization onto the adjacent carboxamide or nitrile nitrogen, followed by tautomerization, to yield the pyrazolo[3,4-d] nih.govbeilstein-journals.orgwikipedia.orgtriazin-4-one or 4-aminopyrazolo[3,4-d] nih.govbeilstein-journals.orgwikipedia.orgtriazine, respectively. This cyclization is a robust and widely used method for accessing this class of fused heterocycles. beilstein-journals.org

Pyrazolo[3,4-b]pyridines are commonly synthesized by constructing the pyridine (B92270) ring onto a pre-existing pyrazole core, a strategy often referred to as the Friedländer annulation or related cyclocondensation reactions. researchgate.net The key starting material for this approach is a 5-amino-1-isopentyl-1H-pyrazole derivative.

In the classic approach, 5-amino-1-isopentyl-1H-pyrazole is reacted with a 1,3-dicarbonyl compound (e.g., acetylacetone) or an α,β-unsaturated ketone. The reaction is typically catalyzed by an acid (e.g., acetic acid, p-toluenesulfonic acid) or a Lewis acid (e.g., ZrCl₄) and involves a sequence of condensation and cyclization-dehydration steps to form the fused pyridine ring. researchgate.net If an unsymmetrical 1,3-dicarbonyl compound is used, a mixture of regioisomers can be formed, although regioselectivity can often be controlled by the differential reactivity of the two carbonyl groups. nih.gov

An alternative powerful method involves the reaction of 5-amino-1-isopentyl-1H-pyrazole-4-carbonitrile with a ketone in the presence of a strong base like potassium tert-butoxide. This reaction proceeds via an initial condensation followed by a Thorpe-Ziegler type cyclization to afford the corresponding 4-amino-1-isopentyl-1H-pyrazolo[3,4-b]pyridine.

| Fused System | Precursor | Co-reactant | Key Reaction Type | Product | Ref. |

| Pyrazolo[3,4-d]triazine | 5-Amino-1-isopentyl-1H-pyrazole-4-carboxamide | NaNO₂, HCl | Diazotization/Cyclization | 1-Isopentyl-1,5-dihydro-4H-pyrazolo[3,4-d] nih.govbeilstein-journals.orgwikipedia.orgtriazin-4-one | rsc.orgbeilstein-journals.org |

| Pyrazolo[3,4-b]pyridine | 5-Amino-1-isopentyl-1H-pyrazole | 1,3-Dicarbonyl Compound | Cyclocondensation | Substituted 1-Isopentyl-1H-pyrazolo[3,4-b]pyridine | nih.govresearchgate.net |

| Pyrazolo[3,4-b]pyridine | 5-Amino-1-isopentyl-1H-pyrazole-4-carbonitrile | Ketone (e.g., Cyclohexanone) | Friedländer Annulation | Substituted 4-Amino-1-isopentyl-1H-pyrazolo[3,4-b]pyridine |

Molecular Hybridization Approaches with this compound

Molecular hybridization involves covalently linking two or more pharmacophores to create a single hybrid molecule with potentially enhanced or synergistic activities. For this compound, this means its core structure can be integrated with other heterocyclic or functional motifs. The isopentyl group at the N1 position provides a lipophilic character that can be crucial for molecular interactions. The synthesis of such hybrids typically requires a functionalized this compound precursor, for example, one bearing a formyl or acetyl group, to serve as a handle for subsequent reactions.

Pyrazole-Chalcone Hybrids

The synthesis of pyrazole-chalcone hybrids is a well-established method for creating compounds with diverse biological potential. nih.govnih.gov The core reaction for this hybridization is the Claisen-Schmidt condensation. scispace.comjove.com This reaction involves the base-catalyzed condensation of an aldehyde with a ketone. healthcare-bulletin.co.ukorientjchem.org

To generate a chalcone (B49325) hybrid of this compound, a precursor such as this compound-4-carbaldehyde would be reacted with an appropriate acetophenone derivative. healthcare-bulletin.co.uk Alternatively, an acetyl-substituted this compound could be condensed with an aromatic aldehyde. nih.gov The reaction is typically carried out in the presence of a base like sodium hydroxide (B78521) or potassium hydroxide in an alcoholic solvent. orientjchem.org Green chemistry approaches have also been developed, utilizing mediums like polyethylene (B3416737) glycol (PEG-400) to facilitate the reaction. healthcare-bulletin.co.uk

Table 1: Illustrative Examples of Claisen-Schmidt Condensation for Pyrazole-Chalcone Synthesis This table presents analogous reactions, as specific examples for this compound are not detailed in the cited literature.

| Precursor 1 (Pyrazole) | Precursor 2 (Ketone/Aldehyde) | Base/Solvent | Product Type | Reference |

|---|---|---|---|---|

| 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde | Substituted Acetophenones | NaOH / PEG-400 | Pyrazole Chalcone | healthcare-bulletin.co.uk |

| 4-Formyl pyrazole derivatives | 4-Morpholinoacetophenone | KOH / Ethanol | Pyrazole Chalcone | orientjchem.org |

| 1-Adamantyl methyl ketone | Pyridine-2-carboxaldehyde | KOH / Ethanol | Adamantyl Chalcone | nih.gov |

Pyrazole-Thiazole and Pyrazole-Thiadiazole Scaffolds

Hybrid molecules incorporating both pyrazole and thiazole (B1198619) or thiadiazole rings are of significant interest. The synthesis of these scaffolds often involves multi-step reactions starting from a functionalized pyrazole core.

Pyrazole-Thiazole Hybrids: A common route to pyrazole-thiazole hybrids is through the Hantzsch thiazole synthesis. researchgate.netekb.eg This method typically involves the reaction of a pyrazole-containing thiourea (B124793) or thioamide derivative with an α-haloketone. ekb.egresearchgate.net For instance, a this compound-4-carbaldehyde could be converted to its corresponding thiosemicarbazone, which then undergoes cyclization with a substituted phenacyl bromide to yield the pyrazole-thiazole hybrid. researchgate.net

Pyrazole-Thiadiazole Hybrids: The construction of pyrazole-thiadiazole hybrids can be achieved through various cyclization strategies. One approach involves reacting a pyrazole-substituted thiazolyl-thiourea derivative with hydrazonoyl chlorides. This leads to the formation of a 2-imino-1,3,4-thiadiazole ring attached to the pyrazole-thiazole framework. Another route involves the cyclization of pyrazole-containing thiosemicarbazides with an appropriate cyclizing agent to form the 1,3,4-thiadiazole (B1197879) ring. Studies have shown the successful synthesis of 1,3,4-trisubstituted pyrazole derivatives bearing a thiadiazole moiety. nih.gov

Triazole-Pyrazole Hybrids

The fusion of pyrazole and triazole moieties is commonly accomplished using the principles of click chemistry, specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). nih.govnih.govmdpi.com This reaction forms a 1,2,3-triazole ring by joining an azide (B81097) with a terminal alkyne. nih.govacs.org

To apply this to this compound, one of two general strategies could be employed:

Azido-Pyrazole Pathway: An azido-functionalized this compound derivative would be reacted with a terminal alkyne.

Alkynyl-Pyrazole Pathway: An alkynyl-functionalized this compound would be reacted with an organic azide.

A significant advantage of this methodology is that the N-functionalization of the pyrazole (i.e., the introduction of the isopentyl group) can be performed before the CuAAC reaction, allowing for great versatility in the synthesis of diverse hybrids. nih.govchemrxiv.orgbeilstein-journals.org The reaction is typically catalyzed by a copper(I) source, often generated in situ from CuSO₄ and a reducing agent like sodium ascorbate. beilstein-journals.org

Table 2: General Conditions for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) This table presents general conditions applicable for the synthesis of this compound hybrids.

| Reactant 1 | Reactant 2 | Catalyst System | Solvent | Product | Reference |

|---|---|---|---|---|---|

| N-functionalized pyrazolyl azide | Terminal alkyne | CuSO₄, Sodium Ascorbate | Various | 1,4-Disubstituted triazole-pyrazole hybrid | nih.govbeilstein-journals.org |

| N-functionalized alkynyl pyrazole | Organic azide | Copper(I) source | Various | 1,4-Disubstituted triazole-pyrazole hybrid | mdpi.com |

Indole-Pyrazole Hybrids

The synthesis of indole-pyrazole hybrids involves creating a covalent linkage between the indole (B1671886) and pyrazole ring systems. researchgate.net The synthetic strategy depends on the desired connectivity. A common approach involves the condensation of a 5-aminopyrazole derivative with an indole-3-carbaldehyde or a substituted isatin. acs.org

For a this compound derivative, the synthesis would likely begin with the preparation of 5-amino-1-isopentyl-1H-pyrazole. This intermediate could then be reacted with indole-3-carbaldehyde in a refluxing solvent like ethanol with an acid catalyst, such as acetic acid, to form a Schiff base linkage between the two heterocyclic systems. acs.org This approach allows for the direct coupling of the pre-formed indole and N-substituted pyrazole cores. nih.govnih.gov

Catalytic Approaches in this compound Synthesis and Derivatization

Catalytic methods, particularly those employing transition metals, are indispensable for the efficient and selective synthesis and functionalization of heterocyclic compounds like this compound.

Transition Metal-Catalyzed Reactions (e.g., Palladium, Copper)

Palladium-Catalyzed Reactions: Palladium catalysts are exceptionally versatile for C-H bond functionalization and cross-coupling reactions. nih.govmdpi.com For a molecule like this compound, palladium catalysis can be used to introduce aryl or other groups at specific positions on the pyrazole ring. For instance, pyrazole-directed sp³ C-H bond arylation has been demonstrated, where the pyrazole ring itself directs the functionalization of an attached alkyl chain. nih.gov More commonly, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) can be used to functionalize a halogenated this compound precursor. Palladium catalysis is also employed in the direct N-arylation of pyrazoles with nitroarenes. rsc.org

Table 3: Examples of Palladium-Catalyzed Reactions for Pyrazole Derivatization This table presents analogous reactions demonstrating the potential for functionalizing this compound.

| Reaction Type | Pyrazole Substrate | Coupling Partner | Catalyst | Result | Reference |

|---|---|---|---|---|---|

| sp³ C-H Arylation | N-alkyl pyrazole | Aryl iodide | Pd(OAc)₂ | β-arylation of alkyl chain | nih.gov |

| N-Arylation | Pyrazole | Nitroarene | Palladium complex | N-Aryl pyrazole | rsc.org |

Copper-Catalyzed Reactions: Copper catalysts are widely used for synthesizing the pyrazole ring itself and for its subsequent N-arylation. organic-chemistry.orgnih.govacs.org An efficient method for synthesizing substituted pyrazoles involves the copper-catalyzed condensation of a 1,3-dicarbonyl compound with a hydrazine derivative at room temperature, which could be adapted for the synthesis of the this compound core. organic-chemistry.org Furthermore, copper-catalyzed C-N bond formation is a key method for the N-arylation of pyrazoles using aryl halides. acs.orgacs.org This is particularly useful for attaching various aromatic groups to the nitrogen atom of the pyrazole ring. As mentioned previously (Section 2.2.4.3), copper is also the catalyst of choice for the CuAAC reaction to form triazole hybrids. nih.gov

Transition Metal-Free Methodologies

Transition metal-free strategies for the synthesis of this compound predominantly involve the N-alkylation of pyrazole. This can be achieved through various techniques, including classical nucleophilic substitution reactions under basic conditions and acid-catalyzed processes.

One of the most straightforward and widely employed methods is the reaction of pyrazole with an isopentyl halide, such as isopentyl bromide, in the presence of a base. mdpi.com Common bases for this transformation include alkali metal carbonates, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. The base deprotonates the pyrazole ring, generating the pyrazolate anion, which then acts as a nucleophile, attacking the isopentyl halide to form the desired N-alkylated product.

Another effective transition metal-free approach is the use of phase transfer catalysis (PTC). researchgate.net This methodology is particularly useful for reactions involving a salt of an organic anion and an organic reactant. In the context of this compound synthesis, a quaternary ammonium (B1175870) salt can be employed as the phase transfer catalyst to facilitate the reaction between the pyrazolate anion (in the aqueous or solid phase) and the isopentyl halide (in the organic phase). This technique often leads to high yields under mild reaction conditions.

More recent advancements in transition metal-free N-alkylation include the use of trichloroacetimidates as alkylating agents, activated by a Brønsted acid catalyst. mdpi.com This method provides an alternative to traditional alkylation with alkyl halides and can proceed under relatively mild conditions.

The following table summarizes the key aspects of these transition metal-free synthetic methodologies.

| Methodology | Reagents and Conditions | Advantages |

| Base-Mediated N-Alkylation | Pyrazole, Isopentyl Halide (e.g., Isopentyl Bromide), Base (e.g., K₂CO₃), Solvent (e.g., DMF) | Readily available and inexpensive reagents, straightforward procedure. |

| Phase Transfer Catalysis (PTC) | Pyrazole, Isopentyl Halide, Phase Transfer Catalyst (e.g., Quaternary Ammonium Salt), Base, Biphasic Solvent System | Mild reaction conditions, high yields, suitable for large-scale synthesis. |

| Acid-Catalyzed Alkylation | Pyrazole, Isopentyl Trichloroacetimidate, Brønsted Acid Catalyst (e.g., Camphorsulfonic Acid) | Alternative to alkyl halides, proceeds under mild acidic conditions. |

Detailed research has demonstrated the broad applicability of these methods for the synthesis of a wide range of N-alkylpyrazoles. While specific data for the synthesis of this compound is not always the primary focus of these studies, the general principles and reaction conditions are directly applicable. For instance, the alkylation of pyrazole with various alkyl halides under basic conditions is a well-established and robust reaction.

Further transformations of the resulting this compound, such as electrophilic substitution on the pyrazole ring, can also be carried out under transition metal-free conditions, allowing for the synthesis of a diverse array of derivatives.

Lack of Specific Research Data for "this compound" Prevents Detailed Theoretical Analysis

Following a comprehensive search of available scientific literature, it has been determined that there are no specific theoretical and computational chemistry studies focused solely on the compound "this compound." While extensive research exists on the computational analysis of pyrazole derivatives in general, detailed quantum chemical investigations, including Density Functional Theory (DFT) studies, ab initio calculations, Frontier Molecular Orbital (HOMO/LUMO) analysis, and computed Nuclear Magnetic Resonance (NMR) chemical shifts for the specific molecule of this compound, are not present in the reviewed literature.

The requested article, which was to be structured around a detailed outline of theoretical and computational chemistry, cannot be generated with scientific accuracy due to the absence of this foundational research data. The instructions to provide thorough, informative, and scientifically accurate content for each specified section and subsection, including data tables and detailed research findings, cannot be fulfilled without published studies on this particular compound.

General computational methodologies for pyrazole derivatives are well-documented. eurasianjournals.comeurasianjournals.comThese studies often employ DFT and ab initio methods to explore molecular structures, electronic properties, and spectroscopic parameters of various substituted pyrazoles. nih.govresearchgate.netnih.govHowever, applying these general findings to this compound without specific calculations would be speculative and would not meet the required standard of scientific accuracy.

Therefore, until dedicated computational research on this compound is conducted and published, a detailed article as per the requested outline remains unfeasible.

Theoretical and Computational Chemistry of 1 Isopentyl 1h Pyrazole and Its Derivatives

Mechanistic Insights through Computational Modeling

Computational modeling has become an indispensable tool for gaining deep mechanistic insights into the behavior of molecules like 1-isopentyl-1H-pyrazole. These methods allow researchers to simulate chemical processes at the atomic level, providing a window into transient phenomena that are often difficult or impossible to observe experimentally. By calculating the energies of different molecular arrangements and the barriers between them, computational chemistry can elucidate reaction pathways, predict molecular stability, and explain interactions with the surrounding environment.

Computational chemistry is instrumental in mapping the energetic landscapes of chemical reactions involving pyrazole (B372694) derivatives. By employing methods like Density Functional Theory (DFT), scientists can model the entire course of a reaction, from reactants to products, identifying key intermediates and, crucially, the transition states that connect them.

A transition state (TS) represents the highest energy point along a reaction coordinate, and its structure and energy determine the reaction's rate. Locating the TS is a primary goal of these computational studies. For instance, in the synthesis of pyrazole rings, which often involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648), computational models can compare different potential pathways to determine the most favorable one. researchgate.net Similarly, in studying the degradation or modification of a pyrazole derivative, calculations can reveal the weakest bonds and the most likely sequence of bond-breaking and bond-forming events. mdpi.com

Techniques such as relaxed potential energy surface scans are used to approximate the location of a transition state. In this method, a specific geometric parameter, like a bond length or angle, is systematically changed, and the energy is minimized at each step. mdpi.com This process helps identify an energy maximum along that coordinate, which can then be refined using more sophisticated algorithms to precisely locate the true transition state. The calculated energy barrier (the difference in energy between the reactants and the transition state) can then be used to estimate reaction kinetics.

Table 1: Computational Methods for Reaction Pathway Analysis

| Method | Application | Key Findings |

|---|---|---|

| Density Functional Theory (DFT) | Calculating energies of reactants, products, intermediates, and transition states. | Provides insights into reaction feasibility and regioselectivity. researchgate.net |

| Relaxed Potential Energy Surface Scan | Locating approximate transition state structures. | Identifies the highest energy point along a specific reaction coordinate. mdpi.com |

Tautomerism is a significant feature of the parent pyrazole molecule, which exists as an equilibrium of two identical forms through the migration of a proton between the two nitrogen atoms. nih.gov However, for this compound, the substitution of the hydrogen atom at the N1 position with an isopentyl group precludes this type of annular tautomerism. The isopentyl group is covalently bonded to a specific nitrogen atom, locking the core structure.

While the common form of pyrazole tautomerism is not possible, computational studies can investigate other potential, higher-energy intramolecular rearrangements. This could include, for example, the hypothetical migration of the isopentyl group from the N1 to the N2 position. Computational modeling would be the ideal tool to assess the energetic feasibility of such a rearrangement. By calculating the energy of the starting molecule, the potential rearranged product, and, most importantly, the transition state for the alkyl group migration, researchers can determine the kinetic barrier. It is expected that such a rearrangement would have a very high energy barrier, making it highly unlikely under normal conditions.

Computational methods can also be used to study conformational isomerism related to the flexible isopentyl side chain. Different rotational orientations (rotamers) of the isopentyl group will have slightly different energies, and computational analysis can identify the most stable conformer and the energy barriers to rotation around the C-N and C-C single bonds.

The way this compound and its derivatives interact with other molecules is fundamental to their application, particularly in medicinal chemistry and materials science. Computational techniques provide powerful tools to explore these non-covalent interactions in detail.

Interactions with Proteins: Pyrazole derivatives are common scaffolds in drug design, often acting as inhibitors by binding to the active site of an enzyme. nih.govrsc.org Molecular docking is a computational method used to predict the preferred orientation of a molecule (a ligand) when bound to a protein target. researchgate.net This technique scores different binding poses based on factors like electrostatic compatibility and hydrophobic interactions. For this compound, the pyrazole ring can participate in hydrogen bonding (via the N2 atom) and π-stacking interactions, while the nonpolar isopentyl group is likely to engage in favorable hydrophobic interactions within a protein's binding pocket. nih.gov

Interactions with Metal Ions: The pyridine-like sp²-hybridized nitrogen atom in the pyrazole ring can act as a coordination site for metal ions. nih.govdntb.gov.ua Computational chemistry, particularly DFT, can be used to model the geometry and binding energy of complexes formed between this compound and various metal ions. nih.gov These calculations can predict coordination numbers, bond lengths, and the nature of the metal-ligand bond, helping to design new catalysts or metal-containing materials.

Advanced Computational Methodologies

To accurately model the complex behavior of molecules in realistic environments, computational chemists employ advanced methodologies that account for factors like solvent effects and molecular motion.

Chemical reactions and biological processes almost always occur in a solvent, which can significantly influence molecular properties and reactivity. Computational models must account for these effects.

Implicit Solvent Models: The Conductor-like Polarizable Continuum Model (CPCM) is a widely used implicit solvation model. faccts.degoogle.comfaccts.de Instead of modeling individual solvent molecules, CPCM treats the solvent as a continuous medium with a defined dielectric constant. faccts.dempg.de The solute molecule is placed in a cavity within this continuum, and the model calculates the electrostatic interaction between the solute and the polarized solvent. nih.gov This approach offers a computationally efficient way to include the bulk effects of a solvent on properties like conformational energies and reaction barriers. The SMD (Solvation Model based on Density) model is a popular alternative that often provides improved accuracy for solvation free energies. google.com

Explicit Solvent Models: In this more computationally intensive approach, a number of individual solvent molecules (e.g., water) are included in the simulation box along with the solute. This method allows for the study of specific solute-solvent interactions, such as hydrogen bonding, which are averaged out in implicit models. Explicit solvent models are essential for high-accuracy calculations and are typically used in conjunction with molecular dynamics simulations.

Table 2: Comparison of Solvation Models

| Model Type | Description | Advantages | Disadvantages |

|---|---|---|---|

| Implicit (e.g., CPCM) | Solvent is treated as a continuous medium. | Computationally efficient; good for bulk solvent effects. | Does not capture specific solute-solvent interactions (e.g., hydrogen bonds). faccts.degoogle.com |

| Explicit | Individual solvent molecules are included in the simulation. | Captures specific interactions; more realistic representation. | Computationally very expensive; requires extensive sampling. |

While quantum mechanical calculations are excellent for studying static structures and reaction pathways, molecules are not static. They are constantly in motion, vibrating, rotating, and translating. Molecular Dynamics (MD) simulations model this dynamic behavior over time. eurasianjournals.com

In an MD simulation, the forces on each atom are calculated using a force field (a set of classical mechanics equations), and Newton's laws of motion are used to predict the positions and velocities of the atoms at a short time step later. By repeating this process millions of times, MD generates a trajectory that describes the molecule's motion over nanoseconds or even microseconds.

MD simulations are particularly valuable for studying the interaction of ligands like this compound with biological macromolecules such as proteins or DNA. nih.govnih.gov After an initial binding pose is predicted by molecular docking, an MD simulation can be run to assess the stability of the protein-ligand complex. rsc.orgresearchgate.net It can reveal how the ligand and protein adjust their conformations to accommodate each other, the persistence of key interactions like hydrogen bonds over time, and the role of water molecules in mediating the binding. nih.gov

Reactivity Profiles and Mechanistic Studies of 1 Isopentyl 1h Pyrazole Derivatives

Reaction Kinetics and Thermodynamics

The reaction kinetics and thermodynamics of 1-isopentyl-1H-pyrazole are governed by the aromatic stability of the pyrazole (B372694) ring and the electronic/steric influence of its substituents. While specific quantitative kinetic or thermodynamic data for this compound itself are not extensively detailed in the surveyed literature, the general principles of N-alkyl pyrazole reactivity provide a strong framework for understanding its behavior.

The thermodynamics of reactions involving the pyrazole ring are dominated by the preservation of its aromatic character. The heterocyclic system is stabilized by the delocalization of six π-electrons over the five-membered ring. Consequently, reactions that disrupt this aromaticity, such as addition reactions, are generally thermodynamically unfavorable unless followed by a step that restores the aromatic system.

From a kinetic perspective, the rate of reactions is influenced by the activation energy of the transition states. For instance, in the N-alkylation of pyrazole to form derivatives like this compound, the reaction can occur at either the N-1 or N-2 position. Computational studies on model systems have been used to estimate the activation energies for these competing pathways. Calculations using methyl bromide as a generic alkylating agent showed activation energies of 6.4 kcal/mol for N-1 alkylation and 9.4 kcal/mol for N-2 methylation, indicating a kinetic preference for the N-1 position. wuxiapptec.com However, the nature of the alkylating agent can reverse this selectivity; calculations with N-methyl chloroacetamide showed activation energies of 18.0 kcal/mol for N-1 and 15.0 kcal/mol for N-2, favoring the N-2 product due to stabilizing hydrogen-bond interactions in the transition state. wuxiapptec.com This highlights that kinetic control can be subtly manipulated by reagent choice.

| Alkylating Reagent | Alkylation Position | Calculated Activation Energy (kcal/mol) | Kinetic Product Preference |

|---|---|---|---|

| Methyl Bromide | N-1 | 6.4 | N-1 |

| Methyl Bromide | N-2 | 9.4 | |

| N-Methyl Chloroacetamide | N-1 | 18.0 | N-2 |

| N-Methyl Chloroacetamide | N-2 | 15.0 |

Data sourced from computational studies on model pyrazole systems. wuxiapptec.com

The isopentyl group at the N-1 position is a simple alkyl group, which primarily acts as a weak electron-donating group through induction. It does not significantly alter the electronic properties of the pyrazole ring but can exert steric hindrance, potentially influencing the kinetics of reactions at the adjacent C-5 position.

Electrophilic and Nucleophilic Substitution Reactions

The aromatic nature of the pyrazole ring is central to its reactivity in substitution reactions. For this compound, the positions on the ring exhibit distinct reactivities towards electrophiles and nucleophiles.

Electrophilic Substitution: Due to its aromatic character, the pyrazole ring undergoes electrophilic aromatic substitution (EAS). The reaction occurs preferentially at the C-4 position. stackexchange.comlibretexts.org This regioselectivity is explained by the stability of the cationic intermediate (arenium ion) formed during the reaction mechanism. Attack at C-4 results in a more stable intermediate where the positive charge is better delocalized without placing it on the highly electronegative, pyridine-like nitrogen atom at position 2. In contrast, electrophilic attack at the C-3 or C-5 positions generates a highly unstable positively charged azomethine intermediate. Common electrophilic substitution reactions applicable to the this compound ring include nitration, halogenation, sulfonation, and Friedel-Crafts-type reactions under specific conditions.

| Reaction | Typical Reagents | Electrophile | Position of Substitution |

|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | NO₂⁺ | C-4 |

| Halogenation | Br₂, Cl₂, I₂ | Br⁺, Cl⁺, I⁺ | C-4 |

| Sulfonation | Fuming H₂SO₄ or SO₃/H₂SO₄ | SO₃ | C-4 |

| Vilsmeier-Haack Formylation | POCl₃ / DMF | [ClCH=N(CH₃)₂]⁺ | C-4 |

Nucleophilic Substitution: The pyrazole ring is electron-rich (π-excessive), which generally makes it resistant to nucleophilic aromatic substitution. The C-3 and C-5 positions, however, are deactivated towards electrophilic attack due to the adjacent electron-withdrawing nitrogen atoms, making them the more likely sites for nucleophilic attack should the reaction occur. Such reactions are uncommon and typically require the presence of a good leaving group (like a halogen) at the C-3 or C-5 position and/or activation by strong electron-withdrawing groups on the ring.

Cycloaddition Reactions

The aromatic stability of the pyrazole ring in compounds like this compound dictates its behavior in cycloaddition reactions. Aromatic systems are generally poor partners in cycloadditions because such reactions would lead to a loss of the significant resonance stabilization energy. Therefore, the this compound ring itself does not readily participate as a diene or dienophile in Diels-Alder reactions or other pericyclic processes under normal conditions.

The most prominent role of cycloaddition in pyrazole chemistry is in the synthesis of the pyrazole ring itself. The [3+2] cycloaddition, also known as 1,3-dipolar cycloaddition, is a cornerstone of pyrazole synthesis. researchgate.netorganic-chemistry.org This reaction typically involves the reaction of a 1,3-dipole, such as a nitrile imine or a diazo compound, with a dipolarophile, such as an alkyne. organic-chemistry.orgnih.govbeilstein-journals.orgnih.gov

For example, nitrile imines, often generated in situ from hydrazonoyl halides, react with alkynes in a highly regioselective manner to produce substituted pyrazoles. nih.gov Similarly, diazo compounds react with alkynes to afford pyrazoles, a method that is particularly useful for creating highly functionalized derivatives. organic-chemistry.org Once the stable aromatic this compound ring is formed, it is thermodynamically disfavored from undergoing further cycloaddition reactions that would disrupt its aromaticity.

Oxidative and Reductive Transformations

The this compound ring is relatively stable to many oxidizing and reducing agents due to its aromaticity. However, under specific and often harsh conditions, it can undergo transformations.

Oxidative Transformations: Strong oxidizing agents can lead to the degradation of the pyrazole ring. For instance, ozonolysis has been shown to cleave the pyrazole ring, ultimately converting it into amide functionalities. mdpi.com The reaction of pyrazole derivatives with certain free radicals has also been studied. While the core ring is robust, substituents on the ring can be the primary sites of radical attack. For example, pyrazole derivatives containing phenolic groups form phenoxyl radicals upon reaction with one-electron oxidants like azide (B81097) radicals (N₃•).

Reductive Transformations: The reduction of the aromatic pyrazole ring is challenging. Catalytic hydrogenation, which readily reduces alkenes, typically requires forcing conditions (high pressure and temperature) to reduce the pyrazole ring. The products are pyrazolines or fully saturated pyrazolidines. The resistance to reduction is a direct consequence of the energy barrier required to overcome the aromatic stabilization. The N-isopentyl group is inert to these transformations. The vinyl group in N-vinylpyrazoles, for instance, can be selectively hydrogenated without affecting the pyrazole ring, underscoring the ring's stability.

Regioselectivity and Stereoselectivity in Reactions

Regioselectivity and stereoselectivity are critical aspects of the reactivity of pyrazole derivatives, often dictated by a combination of electronic effects, steric hindrance, and reaction conditions.

Regioselectivity: As established, electrophilic substitution on the this compound ring is highly regioselective for the C-4 position. stackexchange.comresearchgate.net Another important area of regioselectivity is in the N-alkylation of asymmetrically substituted pyrazoles. While this compound is already N-substituted, understanding the factors that control this process is key to pyrazole chemistry. The alkylation of a 3-substituted-1H-pyrazole can yield both N-1 and N-2 alkylated products. The ratio of these regioisomers is influenced by the steric bulk of the substituent at C-3 and the incoming alkyl group, as well as the base and solvent used. mdpi.comresearchgate.net Generally, steric hindrance directs the incoming alkyl group to the less hindered nitrogen atom. mdpi.com Computational studies have shown that subtle electronic effects, such as intramolecular hydrogen bonding in the transition state, can also play a decisive role in controlling the regiochemical outcome. wuxiapptec.com

Stereoselectivity: Stereoselective reactions involving pyrazole derivatives have been developed, allowing for precise control over the three-dimensional arrangement of atoms. A notable example is the Michael addition of pyrazoles to conjugated carbonyl alkynes to form N-carbonylvinylated pyrazoles. nih.gov This reaction can be switched to produce either the (E)- or (Z)-stereoisomer with high selectivity. In the absence of a catalyst, the reaction proceeds under thermodynamic control to yield the more stable (E)-isomer. However, the addition of silver carbonate (Ag₂CO₃) switches the selectivity to favor the formation of the (Z)-isomer. nih.gov It is proposed that the silver ion coordinates with the reactants, guiding the stereochemical pathway of the addition. nih.gov This type of switchable stereoselectivity is highly valuable in synthetic chemistry for accessing specific isomers on demand.

| Catalyst/Additive | Predominant Product | Selectivity Type | Proposed Control |

|---|---|---|---|

| None | (E)-N-carbonylvinylated pyrazole | High E-selectivity | Thermodynamic |

| Ag₂CO₃ | (Z)-N-carbonylvinylated pyrazole | High Z-selectivity | Kinetic (Ag⁺ coordination) |

This table summarizes the switchable stereoselectivity observed in the Michael addition reaction. nih.gov

Mechanistic Aspects of Biological Activity Modulated by 1 Isopentyl 1h Pyrazole Derivatives

Receptor and Enzyme Binding Mechanisms

The ability of 1-isopentyl-1H-pyrazole derivatives to bind to and modulate the function of specific biological macromolecules is central to their therapeutic potential. These interactions can be highly specific, leading to either the enhancement or inhibition of the target's activity.

Allosteric Modulation of Receptors (e.g., M4 mAChR)

Derivatives of this compound have been identified as positive allosteric modulators (PAMs) of the M4 muscarinic acetylcholine (B1216132) receptor (M4 mAChR), a key target in the central nervous system for treating neurological and psychiatric disorders. nih.govwipo.int Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site used by the endogenous ligand, acetylcholine. By doing so, PAMs can enhance the receptor's response to the endogenous ligand.

A high-throughput screening campaign identified a compound featuring the this compound scaffold, specifically (4-(3-(1-isopentyl-1H-pyrazol-4-yl)pyridin-2-yl)phenyl)methanamine, as a promising candidate for further development as an M4 mAChR PAM. nih.gov This finding highlights the potential of this chemical class to fine-tune neuronal signaling, which may offer therapeutic benefits for conditions like schizophrenia and Alzheimer's disease by improving cognitive function and reducing psychosis. nih.gov

Enzyme Inhibition Mechanisms (e.g., Pks13 Thioesterase domain, Caspases)

Pks13 Thioesterase Domain: Polyketide synthase 13 (Pks13) is an essential enzyme for the viability of Mycobacterium tuberculosis, as it is involved in the final step of mycolic acid biosynthesis, a critical component of the mycobacterial cell wall. nih.govresearchgate.net The thioesterase (TE) domain of Pks13 is a validated target for developing new anti-tuberculosis agents. nih.govresearchgate.net While specific studies on this compound are not detailed, broader research on pyrazole (B372694) derivatives has identified them as potential inhibitors of mycobacterial growth, suggesting that enzyme inhibition, potentially including targets like Pks13, is a viable mechanism of action for this class of compounds. nih.govresearchgate.net Research has successfully identified novel chemical series of Pks13-TE inhibitors through various screening methods. nih.govfigshare.com

Caspases: Caspases are a family of cysteine proteases that play a crucial role in the execution of apoptosis. nih.gov Many pyrazole derivatives exert their anticancer effects by activating these enzymes. Studies have shown that these compounds can trigger both the extrinsic and intrinsic apoptotic pathways. researchgate.netnih.gov Activation of the extrinsic pathway often involves caspase-8, while the intrinsic pathway is initiated by the activation of caspase-9. researchgate.netnih.gov Both pathways converge on the activation of executioner caspases, such as caspase-3. nih.gov For instance, one study demonstrated that a pyrazole derivative provoked apoptosis in triple-negative breast cancer cells, which was accompanied by a significant increase in caspase-3 activity. nih.govwaocp.org Further research on other pyrazole compounds confirmed that their pro-apoptotic activity is supported by enhanced cleavage of caspase-8, caspase-9, and Poly (ADP-Ribose) Polymerase-1 (PARP-1). researchgate.netnih.gov

Molecular Docking and Binding Affinity Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. alrasheedcol.edu.iq This method is widely used to understand the interaction between ligands, such as pyrazole derivatives, and their protein targets. These studies provide insights into binding affinity, predict binding modes, and help in the rational design of more potent and selective molecules.

Numerous docking studies have been performed on pyrazole derivatives to elucidate their binding mechanisms with various biological targets. nih.govresearchgate.netijpbs.com These studies have consistently shown that pyrazole derivatives can fit deeply within the binding pockets of target proteins, forming key interactions like hydrogen bonds that stabilize the complex. nih.govresearchgate.net The binding energy, a measure of the affinity between the ligand and the target, is a key output of these studies. Lower binding energies typically indicate a more stable complex and potentially higher inhibitory activity.

Intracellular Signaling Pathway Modulation

Beyond direct receptor or enzyme binding, this compound derivatives can modulate complex intracellular signaling cascades, particularly those governing cell survival and death.

Apoptosis Induction Pathways (e.g., caspase-dependent/independent)

Apoptosis is a fundamental process of programmed cell death essential for normal tissue homeostasis. nih.gov A hallmark of cancer is the ability of tumor cells to evade apoptosis. Pyrazole derivatives have been extensively studied for their ability to re-engage these cell death pathways in cancer cells. nih.govresearchgate.net

The primary mechanism by which pyrazole derivatives induce apoptosis is through caspase-dependent pathways. nih.gov This can occur through:

The Intrinsic (Mitochondrial) Pathway: This pathway is regulated by the Bcl-2 family of proteins. Pro-apoptotic proteins like Bax are upregulated, while anti-apoptotic proteins like Bcl-2 are downregulated by pyrazole derivatives. researchgate.netnih.gov This shift leads to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of caspase-9 and caspase-3. researchgate.net

The Extrinsic (Death Receptor) Pathway: This pathway is initiated by the binding of ligands to death receptors on the cell surface, leading to the activation of caspase-8. nih.gov Some pyrazole derivatives have been shown to activate this pathway. nih.gov

While the majority of research points to caspase-dependent mechanisms, the existence of caspase-independent apoptosis pathways is also recognized in cell biology. mdpi.com These alternative routes to cell death can be initiated by cellular stresses like oxidative stress. mdpi.com Some studies on pyrazole derivatives have shown they can induce the generation of reactive oxygen species (ROS), which can trigger both caspase-dependent and potentially caspase-independent cell death. nih.govwaocp.org

DNA Interaction and Fragmentation Mechanisms

Direct interaction with DNA is another mechanism through which pyrazole derivatives can exert their cytotoxic effects against cancer cells. These interactions can disrupt DNA replication and transcription, ultimately leading to cell death.

Studies on novel 1H-pyrazole-3-carboxamide derivatives have shown that they can bind to the minor groove of DNA. nih.gov The binding affinity of these compounds to calf thymus DNA (CT-DNA) has been quantified, with one derivative showing a high binding affinity (K = 1.06×10^5 M^-1). nih.gov This interaction is strong enough to affect the conformation of DNA and displace intercalating dyes like ethidium (B1194527) bromide. nih.gov

A direct consequence of DNA damage or interaction is the fragmentation of the DNA molecule, a key feature of apoptosis. Several pyrazole derivatives have been shown to induce significant DNA damage and fragmentation in cancer cell lines. nih.govrsc.org The comet assay, a method to detect DNA strand breaks, has been used to demonstrate the genotoxic stress caused by these compounds. rsc.org In studies using breast and pancreatic cancer cell lines, treatment with pyrazole-based chalcones led to a significant increase in the rate of DNA fragmentation compared to untreated cells. nih.gov

Data from a study on pyrazole-based chalcones demonstrating their ability to induce DNA fragmentation in cancer cells. nih.gov

Structure-Activity Relationship (SAR) Studies

Influence of Substituents on Biological Response

No published studies were identified that specifically investigate the structure-activity relationships of a series of this compound derivatives. Research on other pyrazole analogs indicates that the nature and position of substituents on the pyrazole ring significantly influence their biological activity. For instance, the addition of electron-withdrawing or electron-donating groups can modulate the potency and efficacy of the compounds. However, without specific data for the this compound scaffold, a data table or a detailed analysis of substituent influence cannot be generated.

Rational Design for Enhanced Modulatory Activity

The scientific literature lacks reports on the rational design of novel modulators based on the this compound structure. The process of rational drug design relies on established SAR data and an understanding of the molecular target to make informed modifications to a lead compound. As the foundational SAR and mechanistic data for this specific compound are unavailable, no information on its rational design for enhanced activity could be found.

Preclinical Pharmacological Investigations (Focus on Mechanism)

In Vitro Cellular Mechanism Studies

There are no specific in vitro studies detailing the cellular mechanism of action for this compound. While other pyrazole derivatives have been shown to act through various mechanisms, such as inducing apoptosis, inhibiting cell proliferation, or modulating kinase activity, these findings are not transferable to the subject compound without direct experimental evidence.

Considerations of Species Variability in Preclinical Models (mechanistic aspects)

No information is available regarding the potential for species variability in the mechanistic action of this compound in preclinical models. Such studies are highly specific and would require comparative mechanistic data across different species, which has not been published for this compound.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-Isopentyl-1H-pyrazole and its derivatives?

- Methodological Answer : The synthesis of pyrazole derivatives typically involves cyclocondensation of hydrazines with diketones or via regioselective strategies. For example, N-Tosylhydrazones can be used as precursors for pyrazole formation under palladium catalysis or thermal conditions. Reaction optimization should include testing solvents (e.g., DMF, THF), temperature (80–120°C), and catalysts (e.g., Pd(OAc)₂) to control regioselectivity and yield .

- Key Data : In a regioselective synthesis, yields of 65–92% were achieved for pyrazole derivatives using substituted hydrazones and α,β-unsaturated ketones .

Q. How is structural characterization performed for this compound derivatives?

- Methodological Answer : X-ray crystallography and NMR spectroscopy are critical. For crystallography, bond angles and torsion angles (e.g., C–N–C = 104.34°–121.8°) confirm pyrazole ring geometry . In H NMR, the pyrazole proton typically resonates at δ 7.2–8.5 ppm, while the isopentyl chain shows signals at δ 1.2–2.5 ppm. C NMR can distinguish carbonyl carbons (δ 160–180 ppm) and aromatic carbons (δ 110–150 ppm) .

Advanced Research Questions

Q. What strategies address regioselectivity challenges in functionalizing this compound?

- Methodological Answer : Regioselectivity is influenced by steric and electronic factors. For C-4 substitution, electron-withdrawing groups (EWGs) on the pyrazole ring direct electrophilic attacks. Computational tools (e.g., DFT calculations) predict reactive sites by analyzing frontier molecular orbitals (FMOs). Experimentally, using bulky bases (e.g., LDA) or directing groups (e.g., –COOR) enhances selectivity .

- Case Study : A study achieved 85% selectivity for C-4 bromination using NBS in DCM at 0°C, attributed to steric shielding of C-5 by the isopentyl group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.